Mass Spectrometric Resolution: Dual-Label (M+3) vs. Single-Label (M+1) Quantification
In GC-MS analysis, Urea-13C,15N2 provides a distinct M+3 mass shift (m/z 156 for the derivatized fragment) compared to natural urea (m/z 153). This 3-Da difference enables complete chromatographic and mass resolution from endogenous M+0 urea and from any single-labeled M+1 or M+2 species [1]. In contrast, a single ¹³C or ¹⁵N₂ label produces only a +1 or +2 shift, respectively, which can suffer from isotopic overlap with natural abundance isotopes or incomplete labeling, leading to quantification errors.
| Evidence Dimension | Mass Spectrometry Fragment Ion Resolution (Derivatized 2-hydroxypyrimidine) |
|---|---|
| Target Compound Data | Fragment ion m/z 156 (monitored for Urea-13C,15N2) |
| Comparator Or Baseline | Natural Urea fragment ion m/z 153 (M+0 baseline); Single-labeled Urea-13C fragment ion m/z 154 (M+1) |
| Quantified Difference | 3 Da mass difference from natural urea; 2 Da difference from Urea-13C alone |
| Conditions | GC-MS analysis after conversion to trimethylsilylether-derivative of 2-hydroxypyrimidine [1] |
Why This Matters
The unambiguous +3 mass shift eliminates spectral interference, ensuring accurate isotope ratio quantification for pharmacokinetic studies and internal standardization, a feature single-isotope labels cannot guarantee.
- [1] Wolthers BG, et al. GC-MS determination of ratios of stable-isotope labelled to natural urea using [13C15N2]urea for studying urea kinetics in serum and as a means to validate routine methods for the quantitative assay of urea in dialysate. Clin Chim Acta. 1994 Feb;225(1):29-42. doi: 10.1016/0009-8981(94)90025-6. PMID: 8033352. View Source
